1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one
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Overview
Description
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of substituents: Ethyl and methyl groups are introduced through alkylation reactions.
Formation of the pyrimidinone ring: The pyrimidinone ring is formed through condensation reactions involving appropriate amines and carbonyl compounds.
Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-hydroxypyrimidin-2(1h)-one: Similar structure with a hydroxyl group instead of a methoxy group.
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-chloropyrimidin-2(1h)-one: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-4-methoxypyrimidin-2(1h)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
41473-38-5 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-(3-ethyl-4-methyl-5-oxo-2H-furan-2-yl)-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C12H14N2O4/c1-4-8-7(2)11(15)18-10(8)14-6-5-9(17-3)13-12(14)16/h5-6,10H,4H2,1-3H3 |
InChI Key |
QMVFFHRERLYTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)OC1N2C=CC(=NC2=O)OC)C |
Origin of Product |
United States |
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